(E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropylbenzylidene)thiazol-4(5H)-one
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Overview
Description
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropylbenzylidene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropylbenzylidene)thiazol-4(5H)-one typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.
Acetylation: The acetyl group is introduced through acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Isopropylbenzylidene Moiety: The final step involves the condensation of the thiazole-piperazine-acetyl intermediate with an isopropylbenzaldehyde derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the thiazole ring, leading to the formation of N-oxides or sulfoxides, respectively.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides, aryl halides, or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of various alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropylbenzylidene)thiazol-4(5H)-one depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. This can lead to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of reactive functional groups, such as the acetyl and isopropylbenzylidene moieties, allows the compound to participate in various chemical reactions, influencing its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-methylbenzylidene)thiazol-4(5H)-one: Similar structure but with a methyl group instead of an isopropyl group.
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one: Similar structure but with a chlorine atom instead of an isopropyl group.
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-methoxybenzylidene)thiazol-4(5H)-one: Similar structure but with a methoxy group instead of an isopropyl group.
Uniqueness
The uniqueness of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropylbenzylidene)thiazol-4(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The isopropylbenzylidene moiety, in particular, may enhance its lipophilicity and influence its interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13(2)16-6-4-15(5-7-16)12-17-18(24)20-19(25-17)22-10-8-21(9-11-22)14(3)23/h4-7,12-13H,8-11H2,1-3H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNQQNTUNOZZEF-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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